4-t-Butyl-2-(dimethylbenzyl)phenol
Description
Properties
CAS No. |
52938-75-7 |
|---|---|
Molecular Formula |
C19H24O |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-tert-butyl-2-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C19H24O/c1-18(2,3)15-11-12-17(20)16(13-15)19(4,5)14-9-7-6-8-10-14/h6-13,20H,1-5H3 |
InChI Key |
PDOJSYBPSAIIIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Friedel-Crafts Alkylation for 4-t-Butyl-2-(dimethylbenzyl)phenol Synthesis
The predominant method for synthesizing 4-t-butyl-2-(dimethylbenzyl)phenol is through the Friedel-Crafts alkylation of 4-tert-butylphenol (B1678320) with styrene (B11656) or its derivatives. researchgate.netgoogle.com This electrophilic aromatic substitution reaction attaches the dimethylbenzyl group to the phenol (B47542) ring. byjus.com
Catalytic Systems and Reaction Optimization
The choice of catalyst is crucial for the efficiency and selectivity of the Friedel-Crafts alkylation. Various catalytic systems have been investigated to optimize the synthesis of 4-t-butyl-2-(dimethylbenzyl)phenol.
One effective catalytic system involves the use of phosphotungstic acid (H₃PO₄·12WO₃) supported on a mesoporous sieve, NPS-1. gychbjb.com This solid acid catalyst offers advantages such as high activity and ease of separation from the reaction mixture. researchgate.net An orthogonal test was conducted to investigate the effects of reaction temperature, reaction time, the molar ratio of reactants, and catalyst dosage on the yield of the target product, 4-tert-butyl-2-(α-methyl benzyl)phenol (t-BAMBP). gychbjb.com
The study revealed that the optimal conditions for this catalytic system are a reaction temperature of 70°C, a reaction time of 30 minutes, a molar ratio of styrene to 4-tert-butylphenol of 1.3:1, and a catalyst dosage of 0.2% of the mass of 4-tert-butylphenol. gychbjb.com Under these optimized conditions, a yield of 70.3% for t-BAMBP was achieved. gychbjb.com
Optimal Reaction Conditions for t-BAMBP Synthesis using H₃PO₄·12WO₃/NPS-1 Catalyst
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 70°C |
| Reaction Time | 30 minutes |
| Molar Ratio (Styrene:4-tert-butylphenol) | 1.3:1 |
| Catalyst Dosage (% of 4-tert-butylphenol mass) | 0.2% |
| Resulting Yield of t-BAMBP | 70.3% |
This table summarizes the optimized parameters for the synthesis of 4-tert-butyl-2-(α-methyl benzyl)phenol using a phosphotungstic acid supported on a mesoporous sieve catalyst. gychbjb.com
Another approach utilizes a mixed acid catalyst prepared from concentrated phosphoric acid and an acid anhydride (B1165640). google.compatsnap.com This method provides a simple and high-yield synthesis of 4-t-butyl-2-(dimethylbenzyl)phenol. google.com The preparation of the catalyst involves reacting concentrated phosphoric acid (80-85% by mass) with an acid anhydride, such as phthalic anhydride, at a temperature between 20-70°C for 0.5-2.0 hours. google.compatsnap.com
In a specific example, concentrated phosphoric acid and phthalic anhydride were stirred at room temperature for one hour to form the catalyst. patsnap.com Then, 4-tert-butylphenol was added and heated to 110°C until it completely melted. patsnap.com Styrene was then added dropwise while maintaining the temperature. patsnap.com This method has been reported to achieve a product yield of up to 71% with a purity greater than 95%. google.compatsnap.com
Reaction Parameters for Mixed Acid Catalysis
| Parameter | Value |
|---|---|
| Reactants | 4-tert-butylphenol, Styrene |
| Catalyst | Concentrated Phosphoric Acid, Acid Anhydride |
| Reaction Temperature | 100-130°C |
| Product Yield | 71% |
This table outlines the reaction parameters for the synthesis of 4-t-butyl-2-(dimethylbenzyl)phenol using a mixed acid catalyst system. google.compatsnap.com
Reaction Kinetics and Process Parameters
Understanding the reaction kinetics is essential for optimizing industrial-scale production. Studies on the alkylation of phenols have shown that the reaction rate is influenced by factors such as temperature, reactant concentrations, and catalyst loading. acs.orgnih.gov For the alkylation of phenol with tert-butyl alcohol, a related reaction, kinetic studies have been performed at temperatures ranging from 323 to 343 K. acs.orgnih.gov These studies help in determining key parameters like activation energy and the pre-exponential factor, which are crucial for reactor design and process control. acs.orgnih.gov The conversion of the limiting reactant, such as tert-butyl alcohol in related phenol alkylations, generally increases with reaction time. acs.orgnih.gov
Mechanistic Insights into the Alkylation Process
The Friedel-Crafts alkylation of phenols proceeds through an electrophilic aromatic substitution mechanism. byjus.comslchemtech.com The reaction is initiated by the formation of a carbocation electrophile. jk-sci.compw.live In the case of using styrene as the alkylating agent, the Lewis or Brønsted acid catalyst protonates the styrene to generate a more stable secondary carbocation. wikipedia.org
The electron-rich aromatic ring of the 4-tert-butylphenol then acts as a nucleophile, attacking the carbocation. slchemtech.comyoutube.com This attack preferentially occurs at the ortho position to the hydroxyl group due to the activating and directing effects of the hydroxyl and tert-butyl groups. The subsequent loss of a proton from the intermediate arenium ion restores the aromaticity of the ring and yields the final product, 4-t-butyl-2-(dimethylbenzyl)phenol. byjus.comyoutube.com The catalyst is regenerated in this final step. slchemtech.com
Exploration of Alternative Synthetic Routes for Related Structures
While Friedel-Crafts alkylation is the primary method for the synthesis of 4-t-butyl-2-(dimethylbenzyl)phenol, other methods exist for the synthesis of related substituted phenols. For instance, the synthesis of 2,4-bis-(dimethylbenzyl) phenol has been achieved through a multi-step process involving the reaction of 2-phenyl-2-propanol (B165765) with 2-tert-butylphenol (B146161) in the presence of an ion-exchange resin like Amberlyst-15. researchgate.net This highlights the use of solid acid catalysts in similar alkylation reactions.
Furthermore, the alkylation of phenol with olefins can be catalyzed by mesoporous polyaromatic frameworks modified with sulfonic acid groups. researchgate.net These catalysts have shown activity for the alkylation of phenol with linear terminal olefins, producing a mixture of isomeric monoalkylphenols and alkyl phenyl ethers. researchgate.net
Derivatization Strategies of Phenolic Precursors
The principal synthetic route to 4-t-butyl-2-(dimethylbenzyl)phenol involves the acid-catalyzed alkylation of 4-tert-butylphenol with styrene. researchgate.net This reaction is a classic example of a Friedel-Crafts reaction, where the electron-rich phenol ring attacks the protonated styrene (carbocation). The strategy focuses on optimizing reaction conditions and catalytic systems to maximize the yield and purity of the desired ortho-alkylation product. google.com
Several catalytic systems have been developed to facilitate this transformation, each with distinct advantages concerning reaction efficiency, conditions, and environmental impact. The choice of catalyst is crucial as it influences the activation of the reactants and the selectivity of the reaction.
Key catalytic strategies include:
Concentrated Phosphoric Acid : This is a commonly used catalyst for the synthesis. Optimal conditions have been identified as a reaction temperature of 150°C for 150 minutes, with a reactant molar ratio of 4-tert-butylphenol to styrene of 1:1.8. Under these conditions, a conversion of 81.29% and a yield of 81.04% have been reported. researchgate.net
Mixed Acid Catalysts : A combination of concentrated phosphoric acid and an acid anhydride can be used to form a more potent mixed acid catalyst. google.compatsnap.com This method can achieve high yields (up to 71%) and purity (>95%) under controlled conditions, involving the dropwise addition of styrene to the dissolved 4-tert-butylphenol in the catalyst mixture at temperatures between 100-130°C. google.compatsnap.com
Supported Heteropoly Acids : To create a more sustainable and reusable catalytic system, heteropoly acids like phosphotungstic acid (H₃PO₄·12WO₃) have been supported on mesoporous materials such as NPS-1. gychbjb.com This approach allows for milder reaction conditions (70°C) and significantly shorter reaction times (30 minutes), achieving a product yield of 70.3%. gychbjb.com
The following table summarizes the research findings for different catalytic strategies in the synthesis of 4-t-butyl-2-(dimethylbenzyl)phenol.
Radioactive Labeling Techniques for Mechanistic Tracing
To investigate reaction mechanisms and trace the metabolic fate of phenolic compounds, radioactive labeling is an indispensable tool. While specific studies on the radioactive labeling of 4-t-butyl-2-(dimethylbenzyl)phenol are not detailed in the provided results, the methodology for labeling structurally similar compounds, such as 2,4-bis-(dimethylbenzyl) phenol, provides a clear blueprint for how such tracing can be accomplished.
A common strategy involves introducing a carbon-14 (B1195169) (C¹⁴) isotope into one of the precursors. A multi-step synthesis can be employed to create a radiolabeled version of the target molecule. For instance, a C¹⁴ label can be incorporated into the dimethylbenzyl moiety starting from labeled benzoic acid.
The pathway for synthesizing a C¹⁴-labeled analogue can be described as follows:
Esterification of Labeled Benzoic Acid : Benzoic acid, labeled with C¹⁴ at the carboxylic carbon, is reacted with diazomethane (B1218177) to produce labeled methyl benzoate (B1203000) (methyl alpha-C¹⁴-benzoate).
Grignard Reaction : The labeled methyl benzoate is then treated with a Grignard reagent, such as methyl magnesium bromide. This reaction converts the ester into a tertiary alcohol, yielding labeled 2-phenyl-2-propanol.
Alkylation of Phenol : The resulting C¹⁴-labeled 2-phenyl-2-propanol can then be used as the alkylating agent. In a reaction analogous to the primary synthesis, it is reacted with the phenolic precursor (in this case, 4-tert-butylphenol) in the presence of an acid catalyst, such as an ion-exchange resin (e.g., Amberlyst-15), to yield the final C¹⁴-labeled 4-t-butyl-2-(dimethylbenzyl)phenol.
This technique allows for the precise tracking of the dimethylbenzyl group throughout a chemical reaction or a biological system, providing critical insights into the compound's formation, distribution, and degradation pathways.
Advanced Spectroscopic and Analytical Characterization
Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-t-Butyl-2-(dimethylbenzyl)phenol by providing information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons in the molecule are expected. The protons of the tert-butyl group would appear as a singlet, typically in the upfield region. The aromatic protons on the phenol (B47542) ring would produce a complex splitting pattern in the downfield region, characteristic of a substituted benzene (B151609) ring. The benzylic protons and the methyl protons of the dimethylbenzyl group would also give rise to their own characteristic signals.
Table 1: Predicted ¹H and ¹³C NMR Data for 4-t-Butyl-2-(dimethylbenzyl)phenol
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| tert-Butyl (CH₃) | ~1.3 | ~31.5 |
| tert-Butyl (C) | - | ~34.0 |
| Aromatic (CH) | ~6.7-7.3 | ~115-145 |
| Phenolic (OH) | Variable | - |
| Benzylic (CH₂) | ~4.0 | ~35-40 |
Vibrational Spectroscopy Analysis: Fourier-Transform Infrared (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in 4-t-Butyl-2-(dimethylbenzyl)phenol by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.
The FT-IR spectrum of 4-t-Butyl-2-(dimethylbenzyl)phenol is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group of the phenol, with its broadness resulting from hydrogen bonding. researchgate.netunige.ch Sharp peaks in the 2850-3000 cm⁻¹ region would correspond to the C-H stretching vibrations of the alkyl groups (tert-butyl and dimethylbenzyl). spectrabase.com
Furthermore, characteristic absorptions for the aromatic ring are expected in two main regions: C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations are observed in the 650-900 cm⁻¹ region, with the exact position being indicative of the substitution pattern of the benzene ring. chemicalbook.comnist.gov The C-O stretching vibration of the phenol is anticipated to be in the 1200-1260 cm⁻¹ range.
Table 2: Expected FT-IR Vibrational Frequencies for 4-t-Butyl-2-(dimethylbenzyl)phenol
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretching (Phenolic) | 3200-3600 (broad) |
| C-H Stretching (Alkyl) | 2850-3000 |
| C=C Stretching (Aromatic) | 1450-1600 |
| C-O Stretching (Phenolic) | 1200-1260 |
Mass Spectrometry (MS) for Molecular Fragmentation and Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 4-t-Butyl-2-(dimethylbenzyl)phenol. It also provides structural information through the analysis of fragmentation patterns. In this technique, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
The electron ionization (EI) mass spectrum of 4-t-Butyl-2-(dimethylbenzyl)phenol would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the stability of the aromatic and phenolic structures, this peak should be reasonably intense.
The fragmentation pattern would likely involve the loss of a methyl group (CH₃) from the tert-butyl or dimethylbenzyl group, resulting in a prominent peak at [M-15]⁺. Another characteristic fragmentation would be the cleavage of the benzylic bond, leading to the formation of a stable dimethylbenzyl cation or a substituted phenolic cation. The fragmentation of the tert-butyl group is also a common pathway for alkylphenols. researchgate.net The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) can be used to determine the elemental formula of the molecular ion and its fragments, further confirming the identity of the compound. rsc.org
Chromatographic Techniques for Purity and Quantification
Chromatographic techniques are essential for the separation, purification, and quantification of 4-t-Butyl-2-(dimethylbenzyl)phenol from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like 4-t-Butyl-2-(dimethylbenzyl)phenol. nih.gov A reversed-phase HPLC method, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would be suitable for its separation. sielc.com Detection is typically achieved using a UV detector, as the phenolic and aromatic moieties of the molecule absorb UV light. The retention time of the compound under specific chromatographic conditions can be used for its identification, while the peak area is proportional to its concentration, allowing for quantification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For the analysis of 4-t-Butyl-2-(dimethylbenzyl)phenol, it may be necessary to derivatize the compound to increase its volatility and thermal stability, for example, through silylation of the phenolic hydroxyl group. nist.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. nih.govdphen1.com The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound. oiv.intnih.gov
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds. oiv.int Similar to GC-MS, the sample is introduced into the gas chromatograph for separation. The eluting compounds are then passed through a hydrogen-air flame, which ionizes the carbon atoms. The resulting current is proportional to the amount of organic compound present. While GC-FID is less specific than GC-MS for identification, it is highly sensitive and provides excellent quantitative results over a wide linear range, making it a suitable method for determining the purity and concentration of 4-t-Butyl-2-(dimethylbenzyl)phenol in a sample.
Thermal Analysis for Compound Stability and Transformation
Extensive searches for thermal analysis data, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for the specific compound 4-t-Butyl-2-(dimethylbenzyl)phenol did not yield any publicly available research findings or data tables.
While thermal stability is a critical parameter for understanding the behavior of chemical compounds under various temperature conditions, specific studies detailing the decomposition temperatures, phase transitions, or other thermal events for 4-t-Butyl-2-(dimethylbenzyl)phenol are not present in the reviewed scientific literature, patents, or databases.
For context, thermal analysis of structurally related but distinct substituted phenols has been conducted. For instance, studies on 4-tert-butylphenol (B1678320) have explored its thermal stability in temperature ranges of 673–738 K. researchgate.net However, these findings are not directly applicable to 4-t-Butyl-2-(dimethylbenzyl)phenol due to the significant structural differences, namely the presence of the dimethylbenzyl group, which would substantially influence the compound's thermal properties.
Without experimental data from techniques such as TGA, which measures mass loss as a function of temperature, or DSC, which detects heat flow associated with thermal transitions, a detailed and scientifically accurate account of the thermal stability and transformation of 4-t-Butyl-2-(dimethylbenzyl)phenol cannot be provided. Such analyses would be necessary to determine key parameters like the onset of decomposition, the temperature of maximum decomposition rate, and potential phase changes such as melting or boiling points under controlled atmospheric conditions.
Further empirical research is required to characterize the thermal behavior of 4-t-Butyl-2-(dimethylbenzyl)phenol.
Mechanistic Investigations of Antioxidant Activity
Hydrogen Atom Transfer (HAT) Mechanisms in Free Radical Scavenging
The principal mechanism by which 4-t-butyl-2-(dimethylbenzyl)phenol and other phenolic antioxidants inhibit oxidation is through Hydrogen Atom Transfer (HAT). dokumen.pubconsensus.app In this process, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a reactive free radical (R•), such as an alkyl or peroxyl radical, which is propagating the oxidation chain. This transfer neutralizes the aggressive radical and terminates the chain reaction. nih.gov
The core reaction is as follows: ArOH + R• → ArO• + RH
The phenol (B47542) group is essential for this antioxidant property due to its capacity to donate the hydrogen atom from its hydroxyl (-OH) group. pageplace.de This donation process transforms the highly reactive free radical into a stable, non-radical species (RH), effectively halting the degradation cycle. In turn, the phenolic antioxidant is converted into a phenoxy radical (ArO•). The effectiveness of the antioxidant is critically dependent on the stability of this newly formed phenoxy radical. For an efficient antioxidant, the phenoxy radical must be significantly less reactive than the initial radical it quenched, preventing it from initiating new oxidation chains.
The stability of the phenoxy radical is enhanced by the delocalization of the unpaired electron across the aromatic ring. Substituents on the ring, such as the tert-butyl and dimethylbenzyl groups, play a crucial role in further stabilizing this radical, a concept explored in the following section. The H-donating ability of a phenol is a key parameter in its antioxidant activity and can be quantified by its O-H bond dissociation free energy (BDE). rsc.org
Role of Steric Hindrance from tert-Butyl Group in Antioxidant Efficacy
The substitution pattern on the phenolic ring is paramount to the molecule's function. In 4-t-butyl-2-(dimethylbenzyl)phenol, the bulky tert-butyl group at the para-position and the dimethylbenzyl group at the ortho-position provide significant steric hindrance around the phenolic hydroxyl group.
This steric shielding serves two primary purposes:
Stabilization of the Phenoxy Radical: Once the phenol donates its hydrogen atom to become a phenoxy radical, the bulky substituents physically obstruct the oxygen atom. This steric crowding prevents the radical from participating in undesirable side reactions, such as dimerization or reacting with other molecules to propagate new chains. pageplace.de This increased stability ensures that the antioxidant's primary role as a radical scavenger is maintained. pageplace.de
Modulation of Reactivity: While steric hindrance is crucial for stabilizing the phenoxy radical, it also influences the reactivity of the parent phenol. The bulky groups can hinder the approach of other molecules to the hydroxyl group. However, the design of effective antioxidants balances this hindrance to allow efficient reaction with small, reactive free radicals while preventing reactions of the resulting phenoxy radical. The electron-donating nature of the alkyl substituents (tert-butyl and dimethylbenzyl) also increases the electron density on the hydroxyl group, which can facilitate the hydrogen atom donation process. pageplace.de
Ultimately, the combination of the hydrogen-donating phenol group and the stabilizing, sterically hindering alkyl substituents makes compounds like 4-t-butyl-2-(dimethylbenzyl)phenol highly effective at preventing oxidation. pageplace.de
Oxidation Pathways and Formation of Reactive Intermediates
During the process of inhibiting oxidation, the 4-t-butyl-2-(dimethylbenzyl)phenol molecule is consumed, forming various intermediates and final products. The specific pathways depend on the reaction conditions and the types of radicals present.
Phenols that possess a hydrogen-containing carbon atom at the ortho or para position relative to the hydroxyl group can be oxidized to form quinone methides. researchgate.net For 4-t-butyl-2-(dimethylbenzyl)phenol, the dimethylbenzyl group at the ortho-position provides a site for such a transformation.
A crucial aspect of the antioxidant mechanism for hindered phenols is their ability to trap a second radical, meaning one molecule of antioxidant can terminate two radical chains. This gives them a stoichiometric factor (n) of 2. dokumen.pubpageplace.de This occurs after the initial formation of the phenoxy radical (ArO•). The relatively stable phenoxy radical can react with a second peroxyl radical (ROO•) to form a peroxycyclohexadienone. dokumen.pubpageplace.de
The reaction is as follows: ArO• + ROO• → ROO-Ar=O
Specifically, for a phenol with a substituent at the para-position like 4-t-butyl-2-(dimethylbenzyl)phenol, this reaction yields a 4-peroxycyclohexadienone. These peroxycyclohexadienones are generally stable at moderate temperatures (up to 100-120°C). dokumen.pubpageplace.de At higher temperatures, they can decompose, potentially regenerating radicals. dokumen.pub The formation of these derivatives is a key pathway that accounts for the high efficiency of hindered phenols as antioxidants in many applications. shu.ac.ukresearchgate.net
Kinetic Studies of Radical Reactions
The effectiveness of an antioxidant is determined by the rates at which it reacts with chain-propagating radicals. Kinetic studies of phenolic compounds often measure the second-order rate constants (k) for their reaction with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or with various peroxyl radicals. rsc.org
The following interactive table presents representative kinetic data for the reaction of various phenols with the DPPH radical, illustrating the impact of molecular structure on antioxidant activity.
Data derived from studies on reactions in non-polar solvents, illustrating relative reactivity trends. Absolute values can vary significantly with reaction conditions.
The data show that while electron-donating groups (like methoxy (B1213986) and methyl) increase reactivity compared to unsubstituted phenol, extreme steric hindrance (as in BHT and 2,6-di-tert-butylphenol) can decrease the reaction rate with the bulky DPPH radical. This highlights the complex interplay between electronic effects and steric hindrance in determining antioxidant kinetics. pnas.org
Synergistic and Antagonistic Interactions with Co-stabilizers
In practical applications, phenolic antioxidants are rarely used in isolation. They are often combined with other stabilizers, known as co-stabilizers, to achieve a more robust and durable stabilization system. These interactions can be synergistic (the combined effect is greater than the sum of individual effects) or, in some cases, antagonistic. consensus.appnih.gov
A common synergistic combination is the use of a primary antioxidant, like 4-t-butyl-2-(dimethylbenzyl)phenol, with a secondary antioxidant, such as an organophosphite or a thioester. Secondary antioxidants function by decomposing hydroperoxides (ROOH), which are relatively stable but can break down to form aggressive free radicals.
The synergistic mechanism often involves the secondary antioxidant regenerating the primary phenolic antioxidant from its oxidized forms (e.g., the phenoxy radical or quinone-type structures), allowing the phenol to scavenge more radicals. For example, hindered aryl phosphites can work synergistically with hindered phenols. dokumen.pub The phosphite (B83602) decomposes hydroperoxides that would otherwise consume the primary antioxidant, thereby prolonging its effectiveness.
However, antagonistic interactions can also occur. For instance, certain combinations of hindered amine light stabilizers (HALS) and phenolic antioxidants can lead to reduced performance under specific conditions. researchgate.net This antagonism can be induced by the acidic nature of the phenol, which may accelerate the homolytic decomposition of hydroperoxides by the HALS, generating radicals rather than inert products. researchgate.net Understanding these potential interactions is critical for designing effective and stable additive packages for material protection. nih.gov
Phenolic Antioxidants and Hindered Amine Light Stabilizers (HALS)
The interaction between phenolic antioxidants, such as 4-t-Butyl-2-(dimethylbenzyl)phenol, and Hindered Amine Light Stabilizers (HALS) is complex, exhibiting both synergistic and antagonistic effects depending on the specific conditions and chemical environment. iea-shc.org
Antagonistic Interactions: In some scenarios, a strong antagonistic effect is observed between phenolic antioxidants and HALS. iea-shc.org This antagonism can lead to a more rapid consumption of both types of stabilizers when they are used in combination, as compared to when they are used individually. iea-shc.org One identified mechanism for this antagonism involves the reaction of HALS with acidic compounds, including phenolic antioxidants. researchgate.net This interaction can accelerate the homolytic decomposition of hydroperoxides, which in turn can generate free radicals that promote the degradation of the material they are intended to protect. researchgate.net
A key intermediate in this antagonistic process is the HALS nitrosonium salt. researchgate.net This salt can form from the reaction between HALS and acidic compounds like phenols, leading to the rapid consumption of the phenolic antioxidant and the homolytic breakdown of hydroperoxides. researchgate.net
Synergistic Interactions: Conversely, synergistic effects between phenolic antioxidants and HALS have also been reported. A proposed mechanism for this synergy is the regeneration of the phenolic antioxidant. In this process, a hydroxylamine (B1172632) derived from the HALS transfers a hydrogen atom to the oxidized form of the primary antioxidant, thereby restoring the phenol to its active state. researchgate.net However, studies on sterically hindered phenols have indicated that this proposed interaction mechanism may not be universally applicable, suggesting that other mechanisms may be at play. researchgate.net
Table 1: Summary of Interactions between Phenolic Antioxidants and HALS
| Interaction Type | Mechanism | Outcome |
| Antagonism | Formation of HALS nitrosonium salt from HALS and acidic phenols. | Accelerated homolytic decomposition of hydroperoxides, leading to faster consumption of both stabilizers. researchgate.netresearchgate.net |
| Synergism | Regeneration of the phenolic antioxidant by hydrogen transfer from HALS-derived hydroxylamine. | Enhanced overall stabilization by restoring the primary antioxidant. researchgate.net |
| Synergism | Formation of quinoid derivatives from the phenolic antioxidant. | Alternative stabilization pathway in the presence of HALS. researchgate.net |
Interactions with Aromatic Amines
The interaction between sterically hindered phenolic antioxidants and aromatic amines can also result in synergistic antioxidant effects. cnrs.fr A primary mechanism observed is the regeneration of the aromatic amine by the phenolic antioxidant. researchgate.net In this synergistic relationship, the phenolic antioxidant sacrifices itself to restore the aminic antioxidant to its active form. youtube.com This is particularly advantageous as aromatic amines are often more effective at neutralizing radicals compared to phenols. cnrs.fryoutube.com
Studies involving the heating of mixtures of sterically hindered phenols and aromatic amines in a solvent mimicking a polyether environment have provided detailed insights into these interactions. It has been shown that the quinone structures formed from the oxidized phenolic antioxidant are more stable in the absence of radical species. In a system containing both a phenolic antioxidant and an aromatic amine, this can result in the stabilization of the oxidized phenol. cnrs.fr
The degradation of the phenolic component often occurs first, and once it is depleted, the degradation of the aminic antioxidant begins. youtube.com This sequential depletion highlights the protective role of the phenolic antioxidant in preserving the more potent aminic antioxidant.
Table 2: Interaction between Sterically Hindered Phenols and Aromatic Amines
| Interacting Components | Observed Mechanism | Resulting Effect |
| Sterically Hindered Phenolic Antioxidant & Aromatic Amine | Regeneration of the aromatic amine by the phenolic antioxidant. cnrs.frresearchgate.net | Synergistic antioxidant activity; stabilization of the oxidized phenolic antioxidant. cnrs.fr |
Polymer Stabilization and Material Science Applications
Stabilization of Polymeric Systems Against Thermo-oxidative Degradation
Polymers, when exposed to heat and oxygen during processing and end-use, undergo a process known as thermo-oxidative degradation. This process leads to a variety of undesirable effects, including discoloration, changes in melt viscosity, and a significant reduction in mechanical properties such as strength and flexibility, ultimately compromising the service life of the polymer product. google.com The incorporation of antioxidants like 4-t-Butyl-2-(dimethylbenzyl)phenol is crucial to inhibit and delay these degradation processes. google.com
The primary role of 4-t-Butyl-2-(dimethylbenzyl)phenol as a hindered phenolic antioxidant is to interrupt the free-radical chain reactions that drive polymer oxidation. epo.orgfiveable.me The stabilization mechanism proceeds as follows:
Initiation: Heat or mechanical stress generates initial free radicals (R•) from the polymer chains.
Propagation: These polymer radicals react with oxygen to form highly reactive peroxy radicals (ROO•). These peroxy radicals then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and another polymer radical, thus propagating the degradation cycle.
Intervention by the Antioxidant: 4-t-Butyl-2-(dimethylbenzyl)phenol, a hydrogen-donating antioxidant, intervenes in this cycle. google.com The phenolic hydroxyl group donates its hydrogen atom to the peroxy radical (ROO•). epo.org
Termination: This donation neutralizes the highly reactive peroxy radical, converting it into a more stable hydroperoxide. The antioxidant itself is transformed into a stable phenoxy radical. epo.orggoogle.com The steric hindrance provided by the adjacent t-butyl and dimethylbenzyl groups enhances the stability of this phenoxy radical, preventing it from initiating new degradation chains. google.com
This process effectively terminates the chain reaction, significantly slowing down the rate of polymer degradation. epo.org For more comprehensive protection, these primary antioxidants are often used in synergistic combinations with secondary antioxidants, such as phosphites or thioethers, which function by decomposing the hydroperoxides (ROOH) into non-radical, stable products. google.comfiveable.me
The incorporation of 4-t-Butyl-2-(dimethylbenzyl)phenol significantly extends the useful life of polymeric materials. By preventing the chain scission and cross-linking reactions caused by oxidation, it helps maintain the polymer's intended physical and mechanical properties. sheingroup.com This includes preserving the material's strength, elasticity, and appearance.
A key performance advantage of this antioxidant is its non-discoloring and non-staining nature, which is particularly important for white or light-colored applications. adishank.com Its low volatility ensures it remains within the polymer matrix during high-temperature processing and throughout the product's service life, providing long-term thermal stability. google.com
Table 1: General Impact of 4-t-Butyl-2-(dimethylbenzyl)phenol on Polymer Properties
| Property | Without Antioxidant (Degradation Effects) | With 4-t-Butyl-2-(dimethylbenzyl)phenol |
| Color Stability | Prone to yellowing and discoloration | Maintains original color, non-staining adishank.com |
| Mechanical Strength | Reduction in tensile strength and elongation | Retention of mechanical properties google.com |
| Melt Viscosity | Changes due to chain scission/cross-linking | Stabilization of melt flow during processing google.com |
| Surface Integrity | Formation of cracks, surface roughness | Preservation of smooth surface morphology google.com |
| Service Life | Shortened due to premature failure | Extended operational lifetime google.com |
Application in Specific Material Matrices
4-t-Butyl-2-(dimethylbenzyl)phenol is compatible with a range of polymers, making it a versatile choice for various material science applications.
In polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), this antioxidant provides crucial stabilization during high-temperature processing (e.g., extrusion and molding) and long-term thermal aging. fiveable.me It effectively protects these materials from degradation, ensuring the retention of their mechanical properties and preventing discoloration. It is often used in combination with phosphite (B83602) secondary antioxidants to achieve optimal performance in polyolefin stabilization. fiveable.me
While specific research data is limited, hindered phenolic antioxidants are known to be used in the stabilization of various thermosetting resins. In phenolic resins, antioxidants can be added to prevent degradation and discoloration during curing and service life.
4-t-Butyl-2-(dimethylbenzyl)phenol is an effective non-staining antioxidant for various types of synthetic and natural rubber. google.comadishank.com It protects elastomers from oxidation-induced cracking and loss of elasticity, which is critical for applications such as tubing, conveyor belts, and various dipped latex products like gloves. sheingroup.comadishank.com Its utility in white and colored rubber articles is particularly noteworthy, where maintaining aesthetic appearance is essential. adishank.com
Table 2: Applications of 4-t-Butyl-2-(dimethylbenzyl)phenol in Various Polymers
| Polymer Matrix | Specific Application Area | Key Benefit |
| Polyolefins (PP, PE) | Film, molding, pipes, wire & cable | Long-term thermal stability, processing stability fiveable.me |
| Rubber (Natural, SBR) | White/colored rubber goods, latex products | Non-staining, preserves elasticity adishank.com |
| Elastomers | General rubber goods, footwear | Anti-aging, crack resistance adishank.com |
Paints and Coatings
The compound 4-t-butyl-2-(dimethylbenzyl)phenol, a type of hindered phenolic antioxidant, plays a crucial role in the formulation of paints and coatings by protecting the material from degradation. relyonchem.comvinatiorganics.com During the manufacturing, storage, and application of paints, as well as throughout the service life of the cured coating, the polymeric binders and other organic components are susceptible to oxidation. relyonchem.comspecialchem.com This oxidative degradation, often initiated by heat, UV radiation, and atmospheric pollutants, can lead to a variety of coating defects including discoloration (yellowing or pinking), loss of gloss, cracking, and chalking. relyonchem.comampacet.comentecpolymers.com
Phenolic antioxidants, including structures related to 4-t-butyl-2-(dimethylbenzyl)phenol, are incorporated into paint and coating formulations to inhibit this degradation. specialchem.comscribd.com They function as primary antioxidants, meaning they interrupt the auto-oxidation process by donating a hydrogen atom to reactive free radicals, thereby deactivating them and preventing further degradation of the polymer matrix. specialchem.comscribd.com This is particularly important in baked-on coatings and coil coatings where high temperatures during application can accelerate oxidation. specialchem.comscribd.com
The selection of a specific antioxidant is critical and depends on factors like its solubility in the resin system, volatility, and potential for discoloration. relyonchem.com For instance, while some phenolic antioxidants can themselves contribute to yellowing upon over-oxidation, the appropriate choice of stabilizer can mitigate this effect. ampacet.comresearchgate.net The use of these antioxidants helps to maintain the aesthetic and protective qualities of the paint or coating, extending the lifespan of the coated article, whether it be in architectural, automotive, or industrial applications. relyonchem.comvinatiorganics.com
Dental Composites (related structures)
While the direct use of "4-t-Butyl-2-(dimethylbenzyl)phenol" in dental composites is not extensively documented in the provided search results, the underlying principles of using phenolic antioxidants and related structures are highly relevant to the field of restorative dentistry. cyprusjmedsci.comcyprusjmedsci.com Dental composites, which are polymer-based materials, are susceptible to degradation within the oral environment due to chemical and mechanical stresses. nih.gov This degradation can lead to the release of various substances, including unreacted monomers and additives, which can in turn trigger oxidative stress in the surrounding tissues. nih.gov
To enhance the stability and biocompatibility of dental restorative materials, antioxidants are incorporated into their formulations. nih.gov These antioxidants can be either enzymatic or non-enzymatic, with synthetic phenolic antioxidants falling into the latter category. nih.govmedicinaoral.com Their primary role is to scavenge free radicals that are generated during the polymerization process and as a result of the material's aging in the oral cavity. cyprusjmedsci.com This helps to protect the polymer matrix from degradation, thereby improving the longevity and performance of the dental restoration.
Influence of Stabilizer Structure on Material Discoloration
The chemical structure of a stabilizer, such as a phenolic antioxidant, has a profound influence on the discoloration of polymeric materials. researchgate.netresearchgate.net Discoloration, often observed as yellowing or pinking, is frequently a consequence of the very process by which the antioxidant protects the polymer. ampacet.comentecpolymers.comresearchgate.net Phenolic antioxidants function by sacrificing themselves to neutralize free radicals; in doing so, they are transformed into new chemical species. researchgate.net
The formation of colored byproducts is a key factor in material discoloration. The over-oxidation of phenolic antioxidants leads to the creation of quinoidal structures, which are known chromophores that can impart a yellow to red color to the polymer. ampacet.comentecpolymers.com The specific color and its intensity depend on the structure of the original phenolic antioxidant and its concentration. ampacet.comresearchgate.net
Research indicates that the propensity for discoloration can be managed by carefully selecting the antioxidant's molecular structure. For instance, propionate-type phenolics may exhibit reduced discoloration due to intramolecular rearrangements of the initially formed quinone methide. researchgate.net The presence of bulky groups on the phenol (B47542) ring, a characteristic of hindered phenols, can also influence the stability of the resulting phenoxy radical and the subsequent reaction pathways, thereby affecting the final color of the material. wikipedia.org
Furthermore, interactions between the primary phenolic antioxidant and other additives, such as secondary antioxidants (e.g., phosphites) or hindered amine light stabilizers (HALS), can either mitigate or exacerbate discoloration. researchgate.netjst.go.jp The presence of alkaline conditions or certain metal ions can also promote the formation of colored species. entecpolymers.com Therefore, a deep understanding of the relationship between the stabilizer's structure, its transformation products, and its interactions with other components is essential for developing effective, non-discoloring stabilization systems for polymers. researchgate.netresearchgate.net
Interactive Data Table: Factors Influencing Material Discoloration
| Factor | Influence on Discoloration | Relevant Compounds/Mechanisms |
| Antioxidant Structure | The molecular structure of the phenolic antioxidant directly impacts the color of its transformation products. | Quinone methides and stilbenequinones are colored byproducts formed from phenolic antioxidants like BHT. ampacet.comjst.go.jp |
| Over-oxidation | Excessive oxidation of phenolic antioxidants is a primary cause of yellowing and pinking. | Formation of quinones, which are brightly colored chromophores. ampacet.comentecpolymers.com |
| Co-additives | Interactions with other stabilizers can alter the discoloration process. | Combinations with HALS can sometimes increase discoloration. jst.go.jp Phosphites can act as secondary antioxidants and help reduce discoloration. ampacet.com |
| Environmental Factors | Exposure to atmospheric pollutants and UV light can accelerate discoloration. | NOx gases from combustion can react with phenolic antioxidants to form colored quinones. ampacet.comentecpolymers.com UV radiation can lead to photodegradation and color changes. researchgate.netnih.gov |
| Polymer Matrix | The type of polymer can influence its susceptibility to discoloration. | Polyolefins are prone to yellowing due to the oxidation of phenolic antioxidants. researchgate.netresearchgate.net |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For phenolic antioxidants, DFT is instrumental in calculating key parameters that govern their reactivity and antioxidant power. These parameters include bond dissociation enthalpy (BDE), ionization potential (IP), proton affinity (PA), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Prediction of Antioxidant Properties and Reaction Pathways
The primary role of phenolic antioxidants is to neutralize free radicals, a process that can occur through several mechanisms, most notably Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). DFT calculations are crucial for predicting which pathway is more favorable and for quantifying the antioxidant's efficiency.
The Hydrogen Atom Transfer (HAT) mechanism involves the direct donation of the hydrogen atom from the phenolic hydroxyl group to a free radical. The ease of this process is quantified by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker O-H bond and a more efficient antioxidant via the HAT mechanism. For sterically hindered phenols, the bulky groups adjacent to the hydroxyl group can influence the BDE and the stability of the resulting phenoxyl radical.
The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is a two-step process. First, the phenol (B47542) donates an electron to the free radical, forming a radical cation. Subsequently, this radical cation loses a proton. The favorability of this pathway is related to the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).
Studies on various substituted phenols have demonstrated a strong correlation between these DFT-calculated parameters and experimentally observed antioxidant activity. For instance, electron-donating groups on the phenol ring are generally found to decrease both BDE and IP, thereby enhancing antioxidant capacity.
Table 1: Representative DFT-Calculated Antioxidant Properties of Phenolic Compounds (Note: This table presents illustrative data for related phenolic compounds to demonstrate the application of DFT, as specific data for 4-t-Butyl-2-(dimethylbenzyl)phenol is not available.)
| Compound | BDE (O-H) (kcal/mol) | IP (eV) | Predicted Primary Mechanism |
| Phenol | 86.5 | 8.5 | HAT |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 81.2 | 8.1 | HAT |
| 4-methoxyphenol | 83.0 | 7.9 | SET-PT |
Data is synthesized from general findings in computational chemistry literature on phenolic antioxidants.
Modeling of Elementary Reaction Steps in Polymerization
Hindered phenolic antioxidants are widely used as stabilizers in polymers to prevent degradation during processing and service life. DFT can be employed to model the elementary reaction steps of these antioxidants with the radical species that propagate polymer degradation, such as alkyl and peroxy radicals. By calculating the activation energies for these scavenging reactions, the efficiency of the antioxidant in protecting the polymer can be assessed. These calculations can help in the design of new and more effective stabilizers. For example, a lower activation energy for the reaction between the phenolic antioxidant and a polymer peroxy radical would signify a more effective interruption of the degradation chain reaction.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of 4-t-Butyl-2-(dimethylbenzyl)phenol, MD simulations are particularly useful for understanding its behavior in a condensed phase, such as within a polymer matrix or in a solution.
MD simulations can provide insights into:
Solubility and Compatibility: The miscibility of the antioxidant within a polymer is crucial for its effectiveness. MD simulations can predict the solubility parameter of the antioxidant and the polymer, which helps in assessing their compatibility. mdpi.com
Diffusion and Mobility: An antioxidant must be able to diffuse through the polymer matrix to reach and neutralize free radicals. MD simulations can calculate the diffusion coefficient of the antioxidant, providing a measure of its mobility.
Intermolecular Interactions: The nature and strength of interactions, such as hydrogen bonds, between the antioxidant and the polymer chains can be investigated. nih.gov These interactions can affect the dispersion of the antioxidant and the mechanical properties of the material. For instance, studies on hindered phenols in polyurethane have shown that intermolecular hydrogen bonds between the phenol and the polymer are critical for the material's damping properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological or chemical activity. For phenolic antioxidants, QSAR models can be developed to predict their antioxidant capacity based on calculated molecular descriptors.
The process involves:
Dataset Collection: Assembling a set of phenolic compounds with experimentally determined antioxidant activities.
Descriptor Calculation: For each compound, a variety of molecular descriptors are calculated. These can include constitutional, topological, geometrical, and electronic descriptors. DFT-derived parameters like HOMO energy, LUMO energy, and BDE are often used as electronic descriptors. nih.govjocpr.com
Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the observed activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested.
Once a reliable QSAR model is established, it can be used for the virtual screening of new, untested phenolic compounds to predict their antioxidant activity. This accelerates the discovery and design of novel antioxidants with enhanced efficacy. For example, QSAR studies on various phenols have shown that parameters like the heat of formation, the energy of the highest occupied molecular orbital (E(homo)), and the number of hydroxyl groups are key predictors of antioxidant activity. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR for Phenolic Antioxidants
| Descriptor Type | Examples | Relevance to Antioxidant Activity |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, O-H Bond Dissociation Enthalpy | Relates to the ease of electron or hydrogen atom donation. |
| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about the size, shape, and branching of the molecule. |
| Constitutional | Molecular Weight, Number of OH groups, Number of Aromatic Rings | Basic structural features that influence activity. |
Future Research Directions and Emerging Applications
Development of Novel Derivatives with Enhanced Performance
A significant frontier in the application of 4-t-Butyl-2-(dimethylbenzyl)phenol lies in the rational design and synthesis of new derivatives with superior performance characteristics. As a foundational molecule, its bulky tert-butyl and dimethylbenzyl groups provide substantial steric hindrance around the hydroxyl group, which is key to its antioxidant activity. vinatiorganics.com Future research will likely focus on modifying this core structure to fine-tune its physicochemical properties for specialized applications.
Research into other sterically hindered phenols provides a roadmap for this exploration. Studies have shown that linking 2,6-di-tert-butyl-phenol fragments to heterocyclic compounds can yield derivatives with interesting redox properties and antibacterial activity. mdpi.com Similarly, creating hybrid molecules by combining phenolic structures with other functional moieties, such as ureas, can induce a switch from antioxidant to pro-oxidant behavior, a property of interest in developing "chameleonic" compounds for targeted cancer therapy. nih.gov
Future investigations could involve:
Introducing Additional Functional Groups: Synthesizing derivatives by adding groups like amines, thiols, or phosphonates to the aromatic ring or benzyl (B1604629) group. This could enhance antioxidant capacity, improve solubility in specific media, or introduce new functionalities like antimicrobial or anticorrosive properties. For example, the synthesis of thiomorpholin-4-ylmethyl derivatives from 4-tert-butylphenol (B1678320) has been demonstrated, opening a path to similar modifications. mdpi.comresearchgate.net
Creating Bio-Based Derivatives: Leveraging components from renewable sources like lignocellulose and vegetable oils to create new, sustainable phenolic antioxidants. This approach, demonstrated with other phenols, can produce additives with tunable polarity, high thermal stability, and improved biocompatibility. mdpi.com
Polymerizable Phenols: Designing derivatives that can be copolymerized with industrial monomers like ethylene (B1197577) or styrene (B11656). This would create polymers with built-in antioxidant protection, preventing the leaching associated with traditional additive blending. nih.gov
The performance of these novel derivatives would be evaluated based on enhanced thermal stability, superior radical scavenging activity, and tailored reactivity for specific environments.
| Derivative Concept | Potential Modification | Targeted Performance Enhancement |
| Antimicrobial Antioxidant | Addition of heterocyclic or quaternary amine moieties | Dual-functionality for preserving materials prone to both oxidation and microbial attack |
| Polymer-Bound Antioxidant | Introduction of a vinyl or acrylate (B77674) group | Covalent integration into polymer chains, preventing migration and improving long-term stability |
| Tunable Polarity Derivatives | Esterification with fatty acids of varying chain lengths | Optimized solubility in non-polar matrices like polyolefins or polar systems for biomedical use |
| "Smart" Redox Modulators | Hybridization with redox-active fragments (e.g., ureas, phosphonates) | Ability to switch between antioxidant and pro-oxidant activity based on the cellular environment nih.gov |
Exploration of Catalytic Applications
While 4-t-Butyl-2-(dimethylbenzyl)phenol is synthesized using catalysts, its potential as a catalyst or a catalytic component remains a largely unexplored and promising field. researchgate.netgychbjb.com The related compound 2,4-di-tert-butylphenol (B135424) serves as a precursor for ligands used in well-known catalytic systems, such as Jacobsen's catalyst, indicating the potential of this class of molecules in catalysis. wikipedia.org
Future research directions include:
Ligand Development: The phenolic structure can be modified to act as a ligand for transition metal catalysis. The introduction of chelating groups (e.g., nitrogen or phosphorus-containing side chains) could transform the molecule into a bidentate or tridentate ligand. These new ligands could be screened for activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations.
Organocatalysis: The phenolic hydroxyl group possesses acidity and hydrogen-bonding capabilities that could be harnessed in organocatalysis. Derivatives could be designed to catalyze reactions like aldol (B89426) or Michael additions, offering a metal-free alternative to traditional catalysts.
Catalyst Support: The compound's bulky, lipophilic nature could be exploited in biphasic catalysis or as a phase-transfer catalyst component. Its structure could also be functionalized for grafting onto solid supports like silica (B1680970) or polymers, creating recyclable heterogeneous catalysts.
The synthesis of the target compound itself, often sold as t-BAMBP, has been optimized using various catalytic systems, from traditional acids to modern ionic liquids, demonstrating the molecule's stability and compatibility with diverse reaction conditions. researchgate.netgoogle.com This inherent robustness is a desirable trait for a potential catalyst scaffold.
| Catalytic System | Role of Phenol (B47542) Derivative | Potential Reaction |
| Homogeneous Catalysis | Metal-binding ligand | Asymmetric synthesis, C-C bond formation |
| Organocatalysis | Hydrogen-bond donor | Aldol reactions, Michael additions |
| Heterogeneous Catalysis | Surface-grafted ligand | Continuous flow reactions, simplified product purification |
Integration in Smart Materials and Advanced Functional Systems
The integration of antioxidant molecules into polymers is evolving from simple blending to the creation of "smart" materials that respond to their environment. acs.org 4-t-Butyl-2-(dimethylbenzyl)phenol, with its proven antioxidant efficacy, is an ideal candidate for incorporation into such advanced systems. vinatiorganics.com
Emerging research has focused on polymers that can sense oxidative stress and release an antioxidant on demand. sciencedaily.comillinois.edu While initial studies have used natural antioxidants like catechin, the principle is directly applicable to synthetic phenols. Future work could involve encapsulating 4-t-Butyl-2-(dimethylbenzyl)phenol within a redox-responsive polymer matrix. Such a material could remain inert under normal conditions but release its protective antioxidant payload in the presence of high concentrations of reactive oxygen species (ROS), finding use in biomedical implants or sensitive electronic components. mdpi.com
Key areas for future research include:
Non-Leaching Antioxidant Polymers: Covalently bonding the phenol molecule as a pendant group to a polymer backbone. This would create materials with permanent, built-in protection against thermal and photo-degradation, crucial for high-performance plastics, coatings, and rubbers. vinatiorganics.com
Stimuli-Responsive Coatings: Developing surface coatings containing the phenol that can release it in response to specific triggers like pH changes, UV light, or oxidative conditions. This could be applied to food packaging to extend shelf life or to medical devices to reduce inflammation at the implant site. acs.org
Functional Fluids: Incorporating the compound into lubricants or hydraulic fluids to act as a stabilizer, preventing oxidation and thermal breakdown under extreme operating conditions, thereby extending the fluid's life and protecting mechanical components.
These advanced materials would leverage the intrinsic antioxidant properties of the phenol while adding a layer of intelligent, controlled functionality.
Refinement of Environmental Monitoring and Remediation Strategies
The widespread use of alkylphenols has led to concerns about their environmental fate and potential as endocrine disruptors. sigmaaldrich.comsgsaxys.com While much of the regulatory focus has been on compounds like 4-nonylphenol (B119669) and 4-tert-octylphenol, it is crucial to develop robust methods for monitoring 4-t-Butyl-2-(dimethylbenzyl)phenol and its environmental transformation products.
Future research should prioritize:
Development of Analytical Standards: A significant challenge in analyzing alkylphenols is the lack of certified reference materials and isotopically labeled internal standards for the vast number of isomers and related compounds. sigmaaldrich.com The development of such standards for 4-t-Butyl-2-(dimethylbenzyl)phenol is essential for accurate quantification in complex environmental matrices like water, soil, and biota.
Advanced Detection Methods: Refining analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), to achieve lower detection limits and reliably separate the compound from interfering substances in environmental samples. mdpi.comnih.gov
Biodegradation and Ecotoxicity Studies: Investigating the environmental persistence of 4-t-Butyl-2-(dimethylbenzyl)phenol. This includes identifying microbial consortia capable of its biodegradation, elucidating its metabolic pathways, and assessing the toxicity of both the parent compound and its degradation byproducts to aquatic organisms. sciencedaily.com
These efforts are critical for conducting accurate environmental risk assessments and, if necessary, developing effective remediation strategies to mitigate potential ecological impacts.
| Research Area | Objective | Key Challenge |
| Analytical Chemistry | Develop a validated method for quantifying the compound in environmental samples. | Lack of specific certified reference materials and labeled internal standards. sigmaaldrich.com |
| Ecotoxicology | Determine the potential for endocrine disruption and aquatic toxicity. | Separating effects from other co-contaminating alkylphenols. sigmaaldrich.com |
| Bioremediation | Identify microorganisms and enzymatic pathways for its degradation. | The compound's steric hindrance may slow down microbial breakdown. |
| Fate and Transport | Model its movement and persistence in aquatic and terrestrial ecosystems. | Understanding its partitioning between water, sediment, and biota. |
Q & A
Q. What are the key physicochemical properties of 4-t-Butyl-2-(dimethylbenzyl)phenol, and how can they be analytically validated?
- Answer: Critical physicochemical properties include a molecular weight of 212.29 g/mol (C₁₅H₁₆O), a melting point range of 63–65°C, and a boiling point of 441.1°C at atmospheric pressure . Analytical validation typically employs high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to confirm purity and structural integrity. Density (1.051 g/cm³) and vapor pressure (2.15E-08 mmHg at 25°C) are measured using standardized ASTM methods . For environmental matrices, solid-phase extraction (SPE) followed by GC-MS is recommended to minimize interference .
Q. How can researchers quantify 4-t-Butyl-2-(dimethylbenzyl)phenol in environmental samples, and what challenges arise in spatial concentration variations?
- Answer: Sediment samples are homogenized, extracted via Soxhlet apparatus with dichloromethane, and quantified using isotope dilution mass spectrometry (IDMS) with deuterated internal standards . Spatial variations (e.g., 8.95 μg/g in VS vs. 21.58 μg/g in GB sediments) require normalization to organic carbon content and validation via spike-and-recovery experiments to account for matrix effects . Replicate sampling and geostatistical modeling (e.g., kriging) are used to address heterogeneity .
Advanced Research Questions
Q. What experimental designs are optimal for studying the compound’s interference with crustacean molting and cuticle hardening?
- Answer: In vitro assays involve culturing lobster cuticle fragments in Pantin’s solution with C¹⁴-labeled tyrosine or 4-t-Butyl-2-(dimethylbenzyl)phenol to track incorporation during molting . Competition assays add unlabeled tyrosine or alkylphenols (e.g., BPA) to quantify inhibition via scintillation counting . In vivo studies use eyestalk-ablated lobsters injected with peanut oil suspensions of the compound (0.2 mL, 2 mM) to induce molting delays, followed by shell hardness tests using a pressure gauge (5 lb force resistance) . Data are analyzed via one-way ANOVA (significance: p < 0.05) .
Q. How can conflicting data on environmental persistence and biodegradation be resolved?
- Answer: Discrepancies in half-life estimates (e.g., 27 days in REACH assessments vs. longer persistence in marine sediments) require weight-of-evidence approaches . Use tiered testing: (1) OECD 301D Closed Bottle Test for ready biodegradability; (2) QSAR models to predict transformation products; (3) long-term microcosm studies simulating marine conditions . For regulatory compliance, combine experimental data with in silico predictions to address variability in microbial communities .
Q. What methodologies are recommended for synthesizing and tracking isotopically labeled derivatives in biochemical pathways?
- Answer: C¹⁴-labeled 4-t-Butyl-2-(dimethylbenzyl)phenol is synthesized via Friedel-Crafts alkylation of phenol with tert-butyl chloride and dimethylbenzyl chloride in the presence of ZnCl₂ . Radiolabeling efficiency (>95%) is confirmed via thin-layer chromatography (TLC) with autoradiography. For in vitro tracking, cuticle samples are incubated with labeled compounds, fixed in ethanol, and analyzed via liquid scintillation counting after separating cuticle and epidermis . Quench correction and background subtraction are critical for accuracy .
Q. How does the compound’s structural modification influence its endocrine-disrupting activity compared to analogs like BPA?
- Answer: Substituent effects are tested using competitive receptor-binding assays (e.g., lobster ecdysteroid receptors) . The tert-butyl and dimethylbenzyl groups enhance steric hindrance, reducing binding affinity compared to BPA but increasing persistence in lipid-rich tissues . Dose-response curves (0.1–100 μM) and molecular docking simulations (e.g., AutoDock Vina) validate interactions with hormone-binding pockets .
Methodological Notes
- Data Validation: Cross-reference environmental concentrations with controls spiked with deuterated analogs to correct for extraction losses .
- Statistical Rigor: Use post-hoc tests (e.g., Tukey’s HSD) after ANOVA to identify specific treatment effects in biological assays .
- Ethical Compliance: Follow institutional guidelines for crustacean studies, including humane eyestalk ablation and post-injection monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
